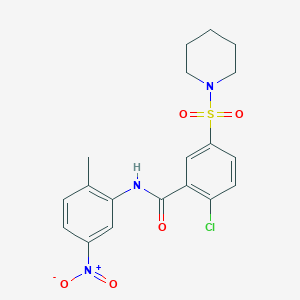
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide involves the inhibition of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide enzymatic activity. 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, leading to the formation of poly(ADP-ribose) (PAR) chains. PAR chains recruit DNA repair factors to the site of DNA damage and facilitate DNA repair. However, excessive PAR formation can deplete cellular NAD+ and ATP, leading to energy failure and cell death. 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitors, such as 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, block the 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide enzymatic activity and prevent the formation of PAR chains, thereby sensitizing cancer cells to DNA-damaging agents and inducing cell death.
Biochemical and Physiological Effects
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition by 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to sensitize the cells to DNA-damaging agents, such as radiation and chemotherapy, and induce cell death. In addition, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition has been implicated in various other physiological and pathological processes, such as inflammation, ischemia-reperfusion injury, and neurodegeneration. For example, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition has been shown to reduce inflammation and oxidative stress in animal models of sepsis and acute lung injury. Moreover, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition has been shown to protect against ischemia-reperfusion injury in animal models of myocardial infarction and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments. First, it is a potent and specific 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitor, which allows for precise modulation of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide activity in cells and animals. Second, it has been extensively studied in scientific research and has well-established protocols for its use in various experimental systems. However, there are also some limitations to the use of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide in lab experiments. For example, it has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate the interpretation of experimental results. Moreover, the optimal concentration and duration of treatment may vary depending on the experimental system and cell type, and thus require careful optimization.
Orientations Futures
There are several future directions for the use of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide in scientific research. First, there is a need for further elucidation of the mechanisms of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition and its downstream effects on various physiological and pathological processes. Second, there is a need for the development of more potent and specific 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitors that can overcome the limitations of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, such as off-target effects and suboptimal pharmacokinetics. Third, there is a need for the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition and guide the selection of patients for 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitor therapy. Finally, there is a need for the development of combination therapies that can enhance the efficacy of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitors and overcome resistance mechanisms.
Méthodes De Synthèse
The synthesis method of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-methyl-5-nitrophenyl)piperidine and sulfamide to give the final product. The purity and yield of the compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively used in scientific research as a 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitor. 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is an enzyme that plays a crucial role in DNA repair and cell death pathways. Inhibition of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, and thus has potential therapeutic applications in cancer treatment. Moreover, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition has been implicated in various other physiological and pathological processes, such as inflammation, ischemia-reperfusion injury, and neurodegeneration, and therefore has broad implications in biomedical research.
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-5-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13-5-6-14(23(25)26)11-18(13)21-19(24)16-12-15(7-8-17(16)20)29(27,28)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAOUFIJUHAHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-5-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B6123172.png)
![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)
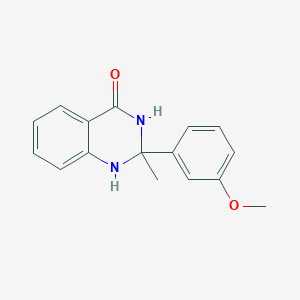
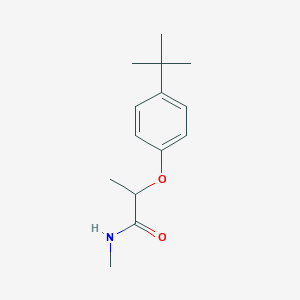
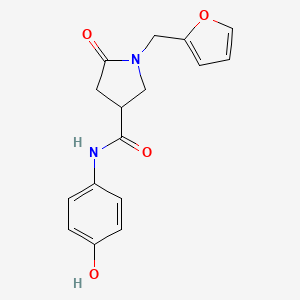
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
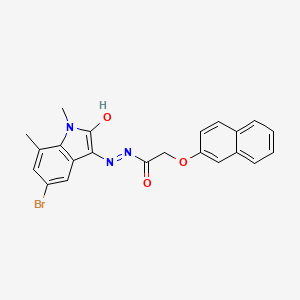
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)
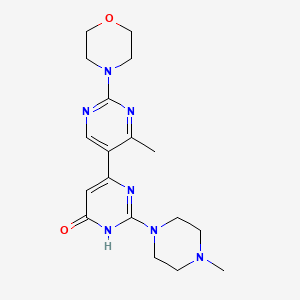
![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)